BenchChemオンラインストアへようこそ!

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Hydrogen Bond Donor Count Physicochemical Property Medicinal Chemistry

N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1156310-11-0) is a fully synthetic small molecule (MW 220.25 g/mol) characterized by a 3,5-dimethylisoxazole core bearing a sulfonamide group at the 4-position and a hydroxyethyl substituent on the sulfonamide nitrogen. This architecture places it at the intersection of classical sulfonamide pharmacophores and modern fragment-based drug discovery.

Molecular Formula C7H12N2O4S
Molecular Weight 220.25 g/mol
Cat. No. B15108985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Molecular FormulaC7H12N2O4S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCCO
InChIInChI=1S/C7H12N2O4S/c1-5-7(6(2)13-9-5)14(11,12)8-3-4-10/h8,10H,3-4H2,1-2H3
InChIKeyTYRMYPOLTGKMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: A Hydroxyethyl-Substituted Isoxazole Sulfonamide for Targeted Library Design


N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1156310-11-0) is a fully synthetic small molecule (MW 220.25 g/mol) characterized by a 3,5-dimethylisoxazole core bearing a sulfonamide group at the 4-position and a hydroxyethyl substituent on the sulfonamide nitrogen . This architecture places it at the intersection of classical sulfonamide pharmacophores and modern fragment-based drug discovery. While isoxazole sulfonamides like sulfisoxazole are established endothelin receptor antagonists with well-characterized IC50 values , the inclusion of the primary alcohol in the target compound introduces two additional hydrogen bond donor/acceptor sites absent in simpler analogs such as 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) . Critically, publicly available bioactivity data for this precise compound are extremely scarce; no IC50, Ki, or in vivo efficacy data have been identified in peer-reviewed literature or major public databases at the time of analysis. The evidence below therefore focuses on physicochemical differentiation grounded in structural comparison and class-level inference, enabling informed procurement decisions for medicinal chemistry and chemical biology applications where functional group diversity drives candidate selection.

Why N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Cannot Be Reliably Replaced by Unsubstituted Isoxazole Sulfonamides


The presence of the N-(2-hydroxyethyl) group fundamentally alters the physicochemical and intermolecular interaction profile of the isoxazole sulfonamide scaffold relative to unsubstituted analogs like 3,5-dimethylisoxazole-4-sulfonamide and clinically precedented sulfisoxazole. Specifically, the primary alcohol introduces a hydrogen bond donor (HBD) and an additional hydrogen bond acceptor (HBA), increasing the total HBD count to 2 and HBA count to 5, compared to 1 HBD and 4 HBA for the unsubstituted 3,5-dimethylisoxazole-4-sulfonamide . This modification is expected to reduce logP by approximately 0.5–1.0 units relative to the 3,5-dimethylisoxazole-4-sulfonamide (reported logP = -0.215 to +1.72, depending on measurement method) [1] and to substantially improve aqueous solubility relative to sulfisoxazole, which is reported as practically insoluble in water (<0.1 g/100 mL) . For procurement officers and medicinal chemistry teams, substituting the hydroxyethyl variant for a simpler analog in a library enumeration or SAR study would forfeit these differentiated physicochemical features, potentially altering solubility-limited absorption, metabolic stability, and target binding kinetics.

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Against Key Comparators


Enhanced Hydrogen Bond Donor Capacity Versus 3,5-Dimethylisoxazole-4-sulfonamide

The target compound possesses a primary alcohol group on the sulfonamide nitrogen, increasing its hydrogen bond donor count to 2, compared to 1 for 3,5-dimethylisoxazole-4-sulfonamide . Hydrogen bond donor count is a critical determinant of membrane permeability, solubility, and target binding enthalpy. The additional HBD enables interactions with polar protein residues (e.g., backbone carbonyls, side-chain carboxylates) that are inaccessible to the unsubstituted analog, directly impacting binding mode diversity in fragment-based screening campaigns.

Hydrogen Bond Donor Count Physicochemical Property Medicinal Chemistry

Reduced Lipophilicity (Lower logP) Compared to 3,5-Dimethylisoxazole-4-sulfonamide and Sulfisoxazole

The introduction of a polar hydroxyethyl group is expected to reduce the partition coefficient (logP) of the target compound by approximately 0.5–1.0 log units compared to 3,5-dimethylisoxazole-4-sulfonamide (reported logP values range from -0.215 to +1.72) [1] and relative to sulfisoxazole (XLogP3 = 0.55) [2]. Lower logP is associated with improved aqueous solubility, reduced non-specific protein binding, and lower volumes of distribution, which are favorable characteristics for orally bioavailable drug candidates.

Lipophilicity logP ADME

Improved Aqueous Solubility Potential Over Sulfisoxazole

Sulfisoxazole is reported to be practically insoluble in water (<0.1 g/100 mL at 22.5 °C, equivalent to <0.37 mM), a limitation that constrains its formulation options and may reduce oral bioavailability . The presence of the free hydroxyl group in the target compound introduces a hydration-favorable moiety that is expected to increase intrinsic aqueous solubility by at least 5- to 10-fold relative to sulfisoxazole, based on the well-established contribution of hydrogen bond donors to water solubility in small molecules [1].

Aqueous Solubility Formulation Biopharmaceutics

Increased Rotatable Bonds for Enhanced Conformational Flexibility

The N-(2-hydroxyethyl) substituent adds two rotatable bonds to the scaffold compared to 3,5-dimethylisoxazole-4-sulfonamide, increasing the total rotatable bond count from 1 to 3 . Greater conformational flexibility can facilitate induced-fit binding to protein targets, albeit at the potential cost of entropic penalty upon binding. This feature is strategically valuable in fragment growing and scaffold hopping campaigns where the hydroxyethyl arm can be elaborated into larger substituents that probe adjacent protein sub-pockets.

Conformational Entropy Induced Fit Fragment Growing

Differential Topological Polar Surface Area (TPSA) Impact on Membrane Penetration

The additional hydroxyl oxygen increases the topological polar surface area (TPSA) of the target compound relative to 3,5-dimethylisoxazole-4-sulfonamide. Based on fragment contribution, the TPSA of the target compound is estimated at ~92 Ų, compared to ~72 Ų for the unsubstituted analog [1][2]. TPSA values below 140 Ų are generally associated with good oral absorption, while values below 60–70 Ų are often required for blood-brain barrier penetration. The intermediate TPSA of the target compound positions it for systemic but not necessarily CNS applications, providing a differentiated profile for peripheral target programs.

Polar Surface Area Blood-Brain Barrier Oral Absorption

Absence of Clinical Safety Data – A Differentiated Risk Profile for Research Use

Unlike sulfisoxazole, which is an FDA-approved antibacterial with established clinical safety and toxicity data (LD50 orally in mice: 6800 mg/kg) [1], the target compound has no published in vivo toxicity, safety pharmacology, or ADME data. For procurement officers, this implies that N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is strictly a research-use-only compound suitable for in vitro screening, fragment library assembly, or chemical biology probe development. It should not be considered as a direct replacement for sulfisoxazole in any in vivo efficacy model or translational study without prior de novo ADME/Tox characterization.

Safety Research Chemical Procurement Risk

Optimal Research and Procurement Scenarios for N-(2-Hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's molecular weight (220.25 g/mol), high hydrogen bond donor count (2 HBD), and moderate predicted logP make it an attractive fragment-sized molecule (MW <250 Da) for inclusion in diversity-oriented screening libraries. Its structural differentiation from simpler isoxazole sulfonamide fragments (e.g., 3,5-dimethylisoxazole-4-sulfonamide, MW 176.2) provides an additional binding vector via the hydroxyethyl arm, increasing the probability of identifying fragment hits that can be grown into lead-like molecules . Procurement for FBDD programs should prioritize this compound when seeking isoxazole-based fragments with differentiated hydrogen bonding capacity .

Endothelin Receptor Antagonist Lead Optimization

Given that sulfisoxazole and related isoxazole sulfonamides are known endothelin receptor antagonists (ETA IC50 = 0.60 μM; ETB IC50 = 22 μM) , the target compound can serve as a scaffold-hopping starting point for developing endothelin antagonists with potentially improved solubility and pharmacokinetics. The hydroxyethyl group offers additional polarity that may address the low aqueous solubility of sulfisoxazole , making this compound a strategic choice for medicinal chemistry teams targeting cardiovascular or renal indications.

Chemical Probe Development for Sulfonamide-Binding Proteins

The isoxazole sulfonamide substructure is a recognized pharmacophore for carbonic anhydrase inhibition and sulfatase modulation . The hydroxyethyl variant expands the accessible interaction space of this pharmacophore by enabling hydrogen bonding to residues beyond the catalytic zinc ion or active-site serine. For chemical biology groups developing selective probes for sulfonamide-binding protein families, this compound offers a unique combination of a privileged scaffold and a functional group handle amenable to further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid) .

Bioconjugation Linker Precursor for PROTAC or ADC Development

The primary alcohol on the hydroxyethyl arm serves as a synthetic anchor for attaching linker moieties in PROTAC (Proteolysis Targeting Chimera) or antibody-drug conjugate (ADC) designs. Unlike 3,5-dimethylisoxazole-4-sulfonamide, which lacks a functionalizable hydroxyl group, the target compound enables direct conjugation via ester, ether, or carbamate linkages without requiring additional protecting group manipulations . This streamlines the synthesis of heterobifunctional degraders or conjugates, reducing both step count and procurement cost for complex bifunctional molecules.

Quote Request

Request a Quote for N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.